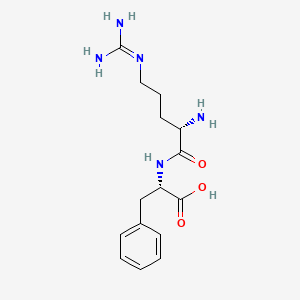

Arginylphenylalanine

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBHGSGQZSOLIR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942646 | |

| Record name | N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2047-13-4 | |

| Record name | L-Arginyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2047-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: Structural and Functional Divergence of Kyotorphin (Tyr-Arg) and Arginylphenylalanine (Arg-Phe)

[1]

Executive Summary

This technical guide provides a rigorous comparison between Kyotorphin (L-Tyrosyl-L-Arginine) , a potent neuroactive dipeptide, and Arginylphenylalanine (L-Arginyl-L-Phenylalanine) , a structurally distinct dipeptide often utilized in physiochemical controls and surfactant chemistry.[1]

While both molecules are dipeptides containing an aromatic and a basic residue, their biological activities are diametrically opposed due to sequence directionality and side-chain pharmacophores.[1] Kyotorphin (KTP) serves as a specific Met-enkephalin releaser inducing analgesia, whereas Arginylphenylalanine (Arg-Phe) lacks the requisite N-terminal phenolic moiety for such neuroactivity, functioning instead as a vasorelaxant and a substrate for distinct metalloendopeptidases.[1] This guide dissects these differences to inform rational drug design and peptide synthesis strategies.

Part 1: Physicochemical Characterization

The functional divergence between KTP and Arg-Phe is rooted in their electronic and steric landscapes. The presence of the phenolic hydroxyl group in KTP and the sequence order (N-terminal aromaticity) are the defining features.

Molecular Comparison Table

| Feature | Kyotorphin (KTP) | Arginylphenylalanine (Arg-Phe) |

| Sequence | H-Tyr-Arg-OH | H-Arg-Phe-OH |

| Formula | C₁₅H₂₃N₅O₄ | C₁₅H₂₃N₅O₃ |

| MW ( g/mol ) | 337.38 | 321.38 |

| N-Terminus | Aromatic (Tyrosine) | Basic (Arginine) |

| C-Terminus | Basic (Arginine) | Aromatic (Phenylalanine) |

| Key Pharmacophore | Phenolic -OH (H-bond donor) | Phenyl Ring (Hydrophobic only) |

| Isoelectric Point (pI) | ~9.3 | ~9.8 |

| Hydrophobicity | Moderate (Amphipathic) | High (Cationic/Hydrophobic segregation) |

| Primary Target | Kyotorphin Receptor (G-protein coupled) | ACE (Substrate), Salt Taste Receptors |

Structural Logic & Pharmacophore Analysis

Kyotorphin (The "Message"): The biological activity of KTP relies on the N-terminal Tyrosine. In opioid peptide chemistry (e.g., Enkephalins, Endorphins), the N-terminal Tyr is the "message" residue.[1] The phenolic hydroxyl group (pKa ~10) is a critical hydrogen bond donor within the receptor binding pocket. KTP, while not a direct opioid receptor agonist, utilizes this structural motif to bind its specific receptor (Gαi-coupled), triggering phospholipase C (PLC) and intracellular Ca²⁺ release.[1]

Arginylphenylalanine (The "Inversion"): Arg-Phe represents a "scrambled" pharmacophore.[1]

-

Sequence Inversion: Placing Arginine at the N-terminus exposes the positive charge (

) immediately, altering the electrostatic entry into the binding pocket. -

Loss of H-Bonding: Phenylalanine lacks the phenolic -OH.[1] Even if the sequence were Phe-Arg (direct analog), activity drops significantly (approx. 80% reduction) because the H-bond anchor is missing.[1]

-

Result: Arg-Phe does not induce analgesia via the KTP pathway.[1] Instead, its amphipathic nature (positive charge head, hydrophobic tail) makes it a model for cationic surfactants and a substrate for Angiotensin Converting Enzyme (ACE).[1]

Part 2: Signaling Pathways & Mechanism of Action

To understand the causality of their divergence, we must visualize the downstream effects of KTP binding versus the metabolic fate of Arg-Phe.

Kyotorphin Signaling Cascade

KTP acts as a neuromodulator.[1] It does not bind

Figure 1: The Kyotorphin-induced Met-Enkephalin release cascade.[1][2][3] Note that Arg-Phe cannot initiate the first step (Binding) due to pharmacophore mismatch.[1]

Part 3: Experimental Protocols (Synthesis & Analysis)

As an Application Scientist, reproducibility is paramount. The following Solid Phase Peptide Synthesis (SPPS) protocol is validated for dipeptides, addressing the risk of diketopiperazine (DKP) formation , a common failure mode in dipeptide synthesis (especially with Proline, but relevant to Arg/Phe sequences due to steric hindrance).

Validated Fmoc-SPPS Protocol (0.1 mmol scale)

Objective: Synthesize H-Tyr-Arg-OH (KTP) and H-Arg-Phe-OH (Arg-Phe) with high purity (>95%).

Materials:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading 0.6 mmol/g).[1] Rationale: Prevents DKP formation better than Wang resin due to steric bulk.

-

Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH.[1]

-

Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

Step-by-Step Workflow:

-

Resin Loading (The Critical Step):

-

Concept: Loading the first amino acid on 2-CTC is an S_N1 reaction.[1]

-

Action: Swell 167 mg resin in DCM.[1] Add 0.1 mmol of C-terminal AA (Fmoc-Arg(Pbf)-OH for KTP; Fmoc-Phe-OH for Arg-Phe) + 4 eq DIPEA in DCM.[1]

-

Time: 1 hour.

-

Capping: Add MeOH (HPLC grade) for 15 mins to cap unreacted chloride sites.[1]

-

-

Fmoc Deprotection:

-

Coupling (Second Residue):

-

Final Cleavage & Deprotection:

Synthesis Workflow Diagram

Figure 2: Optimized SPPS workflow for dipeptides to minimize side-reactions.

Part 4: Enzymatic Stability & Metabolism[1]

Understanding the half-life of these molecules is crucial for interpreting in vivo data.

-

Kyotorphinase:

-

Arginylphenylalanine Metabolism:

Part 5: Conclusion & Strategic Recommendations

For researchers developing analgesics, Arginylphenylalanine is an ineffective substitute for Kyotorphin due to the loss of the N-terminal phenolic pharmacophore and the inversion of the charge distribution.

-

For Analgesic Studies: Use L-Tyr-L-Arg (Kyotorphin).[1][7][8] To improve stability, consider Tyr-D-Arg (stabilized analog) rather than sequence inversion.[1]

-

For Control Groups: Arg-Phe serves as a strict "physicochemical control" (same MW, similar pI) but confirms that the biological effect is sequence-specific.[1]

-

For Synthesis: Utilize 2-CTC resin to avoid DKP formation, ensuring high yield of the dipeptide.

References

-

Takagi, H., Shiomi, H., Ueda, H., & Amano, H. (1979). A novel analgesic dipeptide from bovine brain is a possible Met-enkephalin releaser.[1] Nature, 282(5737), 410–412.[1]

-

Ueda, H., et al. (1989). Kyotorphin (tyrosine-arginine) receptor signaling via G protein-coupled phospholipase C activation.[1][9] Biochemical and Biophysical Research Communications.

-

Akasaki, K., & Tsuji, H. (1991). Purification and characterization of a kyotorphin-hydrolyzing aminopeptidase from the soluble fraction of rat brain.[1] Biological and Pharmaceutical Bulletin.

-

PubChem. Arginylphenylalanine (CID 150964).[1][10] National Library of Medicine.[1]

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups in organic synthesis.[1] Chemical Reviews, 109(6), 2455-2504.[1]

Sources

- 1. Kyotorphin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kyotorphin - LKT Labs [lktlabs.com]

- 4. chempep.com [chempep.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. How is kyotorphin (Tyr-Arg) generated in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Kyotorphin (Tyrosyl-Arginine) has Decreased Levels in the Cerebro-Spinal Fluid of Alzheimer’s Disease Patients: Potential Diagnostic and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the antinociceptive dipeptide L-tyrosine-L-arginine (kyotorphin) on the motivation, anxiety, and memory in rats [foliamedica.bg]

- 9. Frontiers | Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives [frontiersin.org]

- 10. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Power of Dipeptides in Biological Systems

An In-Depth Technical Guide to the Bioactivity of Arginine-Phenylalanine Dipeptides

Bioactive peptides are specific protein fragments that exert positive physiological effects in the body.[1] Comprising short chains of 2 to 20 amino acids, these molecules have garnered significant attention in pharmaceutical and nutraceutical research due to their high specificity, efficacy, and lower toxicity compared to small molecule drugs.[1][2][3] Among these, dipeptides—the simplest peptide form—are particularly compelling. Their small size facilitates easier absorption and transport across biological membranes, making them attractive candidates for therapeutic development.[4]

This guide focuses on the Arginine-Phenylalanine (Arg-Phe) dipeptide, a molecule of significant interest due to the unique and complementary properties of its constituent amino acids. Arginine (Arg), a positively charged amino acid, provides a cationic character crucial for interactions with negatively charged cell membranes.[5][6] Phenylalanine (Phe), an aromatic and hydrophobic amino acid, facilitates insertion into lipid bilayers and contributes to binding affinity through π-π stacking and hydrophobic interactions.[4][7][8] This combination of a cationic head and a hydrophobic tail creates an amphipathic structure that underpins a diverse range of biological activities, from antimicrobial to antihypertensive effects.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanisms of action, and experimental evaluation of Arg-Phe dipeptides.

Physicochemical Properties of Constituent Amino Acids

The bioactivity of the Arg-Phe dipeptide is a direct consequence of the synergistic properties of its amino acid residues. Understanding these individual characteristics is fundamental to interpreting the dipeptide's function.

| Property | Arginine (Arg) | Phenylalanine (Phe) |

| Side Chain | Guanidinium group | Benzyl group |

| Charge (Physiological pH) | Positive (Cationic)[5] | Neutral |

| Polarity | Polar / Hydrophilic | Nonpolar / Hydrophobic |

| Key Interactions | Electrostatic interactions (salt bridges), Hydrogen bonding[9] | Hydrophobic interactions, π-π stacking, Cation-π interactions[10] |

| Primary Biological Role | Precursor for nitric oxide (vasodilator), component of cell-penetrating peptides, interaction with anionic membranes.[10][11] | Structural core for hydrophobic domains, precursor for neurotransmitters, enhances binding to enzyme active sites.[7] |

Core Bioactivities and Mechanisms of Action

The unique amphipathic nature of Arg-Phe drives its potent biological effects. The primary activities investigated are antimicrobial, antioxidant, and angiotensin-converting enzyme (ACE) inhibition.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Arg-Phe and related peptides have emerged as promising candidates due to their membrane-disrupting mechanism, which is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[13][14]

Mechanism of Action: The antimicrobial action is a multi-step process driven by the peptide's physicochemical properties.[12]

-

Electrostatic Attraction: The positively charged guanidinium group of Arginine facilitates the initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[12][13]

-

Hydrophobic Insertion: Following this initial adhesion, the hydrophobic Phenylalanine residue promotes the insertion of the dipeptide into the lipid bilayer of the cell membrane.[12]

-

Membrane Disruption: This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.[12] This permeabilization causes leakage of essential intracellular contents, depolarization of the membrane potential, and ultimately, cell lysis and death.[6][12]

This mechanism is often described as a "carpet model," where the peptides accumulate on the membrane surface before inserting and causing disruption.[13]

Caption: Proposed mechanism of antimicrobial action for Arg-Phe dipeptides.

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous chronic diseases.[15] Bioactive peptides can mitigate this damage by scavenging free radicals.[2] Both Arginine and Phenylalanine contribute to this antioxidant capacity.[7]

Mechanism of Action: The antioxidant properties of Arg-Phe are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

-

Phenylalanine's Role: The aromatic ring of Phenylalanine can donate electrons, which helps to stabilize radical species.[8] Its presence in a peptide sequence has been shown to increase antioxidant activity.[8]

-

Arginine's Role: The guanidinium group of Arginine can also act as a hydrogen donor, terminating radical chain reactions.[7]

Studies on peptides from various sources confirm that the presence and position of hydrophobic (like Phe) and positively charged (like Arg) amino acids are crucial for high antioxidant activity.[2][7]

ACE-Inhibitory Activity

The Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure in the renin-angiotensin-aldosterone system (RAAS).[3] Inhibiting ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[3]

Mechanism of Action: ACE-inhibitory peptides act as competitive substrates, binding to the active site of the enzyme but not being cleaved, thus blocking its function. The structural features of Arg-Phe make it a plausible inhibitor.

-

C-Terminal Residue: The C-terminal amino acid of an inhibitory peptide plays a significant role in its binding affinity to ACE. Aromatic amino acids like Phenylalanine at the C-terminus are often found in potent ACE inhibitors.[16]

-

Positively Charged Residues: Positively charged amino acids like Arginine can also contribute to the binding and inhibitory activity.[17]

-

Hydrophobicity: The overall hydrophobicity of the peptide influences its interaction with the ACE active site.[17]

The combination of a C-terminal aromatic residue (Phe) and a positively charged N-terminal residue (Arg) aligns with the known structure-activity relationships for potent ACE-inhibitory peptides.[17][18]

Experimental Workflows: From Synthesis to Bioactivity Assessment

A robust investigation of Arg-Phe bioactivity requires a systematic workflow encompassing synthesis, purification, characterization, and functional assays.

Caption: A typical experimental workflow for studying Arg-Phe dipeptides.

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of Arg-Phe

SPPS is the standard method for chemically synthesizing peptides.[19] It involves building the peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.[20]

Rationale: This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process.[20] The Fmoc/tBu strategy is commonly used due to its milder deprotection conditions compared to the Boc strategy.

Materials:

-

Fmoc-Phe-Wang resin (or similar)

-

Fmoc-Arg(Pbf)-OH

-

Coupling agents: HBTU/HOBt or HATU

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol, Ether

-

Cleavage cocktail (e.g., Reagent R): Trifluoroacetic acid (TFA)/Thioanisole/EDT/Anisole (90:5:3:2). Reagent R is recommended for peptides containing Arginine.[20]

Step-by-Step Methodology:

-

Resin Preparation: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (Phenylalanine):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

-

Repeat with a second 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Coupling (Arginine):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq), HBTU/HOBt (3 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection (Arginine): Repeat Step 2 to remove the N-terminal Fmoc group from the Arginine residue.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final Arg-Phe dipeptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: In Vitro DPPH Radical Scavenging Assay

This assay is a common, rapid, and simple method to evaluate the antioxidant capacity of peptides by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Rationale: In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the antioxidant activity.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Arg-Phe dipeptide stock solution (dissolved in an appropriate buffer or water)

-

Positive control: Ascorbic acid or Trolox

-

Methanol

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the Arg-Phe dipeptide and the positive control (e.g., ranging from 0.1 to 5 mg/mL).

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of each peptide dilution to separate wells.

-

For the blank, add 100 µL of the solvent (e.g., water or buffer).

-

Add 100 µL of the DPPH solution to all wells.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100

-

Where A_control is the absorbance of the blank (DPPH solution + solvent) and A_sample is the absorbance of the DPPH solution with the peptide.

-

-

Data Analysis: Plot the scavenging activity (%) against the peptide concentration. Determine the EC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals.[21] A lower EC50 value indicates higher antioxidant activity.

Protocol 3: In Vitro ACE-Inhibitory Assay

This spectrophotometric assay measures the inhibition of ACE activity based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Rationale: ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by extracting it with ethyl acetate and measuring its absorbance at 228 nm. A lower absorbance in the presence of the inhibitor indicates reduced ACE activity.

Materials:

-

Angiotensin-Converting Enzyme (ACE from rabbit lung)

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Arg-Phe dipeptide stock solution

-

Positive control: Captopril

-

Assay buffer: Borate buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

Stopping solution: 1 M HCl

-

Extraction solvent: Ethyl acetate

-

Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

-

Reaction Setup:

-

In a test tube, mix 50 µL of the Arg-Phe dipeptide solution (or Captopril/buffer for control) with 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 150 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

-

Extraction of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to the tube and vortex vigorously for 30 seconds to extract the hippuric acid.

-

Centrifuge to separate the phases.

-

-

Measurement:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate by heating at 95°C for 10 minutes or using a speed vacuum.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

-

Calculation: Calculate the percentage of ACE inhibition using the formula: ACE Inhibition (%) = [ (A_control - A_sample) / A_control ] × 100

-

Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the peptide inhibitor.

-

-

Data Analysis: Determine the IC50 value, the concentration of the peptide required to inhibit 50% of ACE activity.[22]

Summary of Reported Bioactivities

The following table summarizes representative findings on the bioactivity of peptides containing Arginine and/or Phenylalanine motifs, demonstrating their potential.

| Peptide/System | Bioactivity | Key Finding/Value | Source |

| Multi-branched-p[(Arg)23-co-(Phe)7]8 | Antibacterial | MIC: 32 µg/mL (B. subtilis), 48 µg/mL (E. coli) | [13] |

| Arginine-Phenylalanine Surfactants | Antifungal | Potent activity against a wide range of Candida strains. | [23] |

| Peptides from Grass Carp | Antioxidant | Peptides rich in Phe and Arg showed high antioxidant properties. | [7] |

| Tetrapeptide Analogue (PAFY) | Antioxidant | Presence of Phe increased DPPH radical scavenging activity. | [8] |

| Peptides from Walnut Protein | ACE-Inhibitory | Positively charged (e.g., Arg) and aromatic (e.g., Phe) amino acids contribute to ACE-inhibitory activity. | [17] |

| Tripeptides (In Silico Study) | ACE-Inhibitory | Aromatic amino acids at C- and N-termini are preferred for high-affinity binding. | [16] |

Conclusion and Future Directions

Arginine-Phenylalanine dipeptides represent a fascinating and promising class of bioactive molecules. The inherent amphipathicity derived from the cationic, hydrophilic nature of Arginine and the aromatic, hydrophobic nature of Phenylalanine provides a powerful structural basis for diverse biological functions, including potent antimicrobial, antioxidant, and ACE-inhibitory activities. The mechanisms underlying these effects are directly tied to these fundamental physicochemical properties, offering a clear path for rational design and optimization.

The experimental protocols detailed in this guide provide a self-validating framework for researchers to synthesize, purify, and functionally assess these dipeptides. For professionals in drug development, Arg-Phe serves as a valuable scaffold. Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Modifying the chirality (L- vs. D-amino acids), blocking the N- or C-terminus, and creating cyclic analogues to enhance stability and activity.

-

In Vivo Efficacy and Safety: Moving beyond in vitro assays to animal models to evaluate bioavailability, efficacy, and toxicological profiles.

-

Delivery Systems: Developing novel formulation strategies, such as nanoformulations, to protect the dipeptides from enzymatic degradation and improve their delivery to target sites.

-

Synergistic Effects: Investigating the combination of Arg-Phe dipeptides with conventional drugs to enhance therapeutic outcomes and potentially overcome drug resistance.

By leveraging the foundational knowledge and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of Arginine-Phenylalanine dipeptides and related structures.

References

- Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - PMC - PubMed Central. (2025). Vertex AI Search.

- Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. (n.d.). MDPI.

- Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). (n.d.). MDPI.

- Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma. (n.d.). NIH.

- Essential Amino Acids: Chart, Abbreviations and Structure. (2025). Technology Networks.

- Recent Trend Article. (2018). Bentham Science Publisher.

- Journal of Medicinal Chemistry Ahead of Print. (n.d.).

- Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. (2023). Preprints.org.

- Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). MDPI.

- Amino acid - Wikipedia. (n.d.). Wikipedia.

- Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC. (n.d.). NIH.

- Angiotensin-I-Converting Enzyme (ACE)

- Antioxidant Function and Application of Plant-Derived Peptides - PMC - NIH. (2024). NIH.

- Antibacterial activity of poly-l-arginine under different conditions - PMC - NIH. (n.d.). NIH.

- Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetr

- Peptide sequences of ACE inhibitor from different sources and their IC50 value. (n.d.).

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.

- Antihypertensive activity of the ACE-renin inhibitory peptide derived from Moringa oleifera protein - PubMed. (2021). PubMed.

- (PDF) Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation. (2021).

- Preparation and evaluation of antioxidant activities of peptides obtained from defatted wheat germ by ferment

- Sequence–Activity Relationship of Angiotensin-Converting Enzyme Inhibitory Peptides Derived from Food Proteins, Based on a New Deep Learning Model. (2024). NIH.

- Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. (n.d.). MDPI.

Sources

- 1. ursahealthconsortium.org [ursahealthconsortium.org]

- 2. Antioxidant Function and Application of Plant-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequence–Activity Relationship of Angiotensin-Converting Enzyme Inhibitory Peptides Derived from Food Proteins, Based on a New Deep Learning Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine [mdpi.com]

- 13. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. peptide.com [peptide.com]

- 21. Preparation and evaluation of antioxidant activities of peptides obtained from defatted wheat germ by fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antihypertensive activity of the ACE-renin inhibitory peptide derived from Moringa oleifera protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Fmoc-SPPS of Arginylphenylalanine (Arg-Phe)

Strategic Overview & Rationale

The synthesis of the dipeptide Arginylphenylalanine (Arg-Phe) presents specific challenges often underestimated in short-chain synthesis. While dipeptides appear structurally simple, the bulky protecting group on the Arginine side chain (typically Pbf or Pmc) can induce steric hindrance, leading to incomplete coupling. Furthermore, the guanidinium group of Arginine is susceptible to

This protocol utilizes a High-Fidelity Fmoc/tBu strategy optimized for Arginine-containing peptides.

Key Technical Decisions:

-

Resin Selection: Fmoc-Phe-Wang Resin is selected over 2-Chlorotrityl chloride (2-CTC). While 2-CTC is excellent for preventing racemization during loading, pre-loaded Wang resin is robust, economical, and eliminates the variability of the initial loading step for this specific C-terminal phenylalanine sequence.

-

Arginine Protection: Fmoc-Arg(Pbf)-OH is mandated.[1] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is more acid-labile than the older Pmc group, ensuring cleaner removal during the final cleavage step and minimizing tryptophan sulfonation risks (if Trp were present) or other side reactions [1].

-

Coupling Chemistry: DIC/Oxyma Pure is chosen over the traditional HBTU/DIEA. This carbodiimide/oxime strategy suppresses racemization more effectively than phosphonium salts and avoids the risk of capping the N-terminus through guanidinylation, a known side reaction with uronium salts like HBTU [2].

Materials & Reagents

| Component | Specification | Purpose |

| Resin | Fmoc-Phe-Wang Resin (0.3–0.8 mmol/g) | Solid support pre-loaded with C-terminal AA. |

| Amino Acid | Fmoc-Arg(Pbf)-OH | N-terminal AA with Pbf side-chain protection. |

| Deprotection | 20% Piperidine in DMF (v/v) | Removal of Fmoc group.[2][3] |

| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide activator.[4] |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization; safer than HOBt. |

| Solvent | DMF (N,N-Dimethylformamide) | Peptide grade; amine-free. |

| Cleavage | TFA / TIS / H₂O (95:2.5:2.[5]5) | Global deprotection and resin cleavage. |

| Precipitation | Diethyl Ether (Cold) | Precipitation of crude peptide. |

Experimental Workflow

Visualization: The SPPS Cycle

The following diagram illustrates the iterative deprotection and coupling cycle utilized in this protocol.

Figure 1: Standard Fmoc-SPPS cycle. For Arg-Phe, the cycle runs once to couple Arginine to Phenylalanine.

Step-by-Step Protocol

Phase 1: Resin Preparation

-

Calculation: Determine the scale. For 0.1 mmol scale using resin with 0.5 mmol/g loading:

-

Swelling: Weigh the resin into a fritted polypropylene reaction vessel. Add DMF (5 mL) and swell for 30 minutes at room temperature. Drain the solvent.[2][6]

-

Expert Insight: Adequate swelling is crucial for the bulky Fmoc-Phe-Wang resin to expose reactive sites within the polystyrene matrix.

-

Phase 2: Fmoc Deprotection (Phenylalanine)

-

Add 20% Piperidine in DMF (5 mL) to the resin.

-

Agitate for 3 minutes , then drain.

-

Add fresh 20% Piperidine/DMF (5 mL) and agitate for 10 minutes .

-

Drain and wash the resin thoroughly with DMF (

mL). -

Validation: Perform a Kaiser Test (Ninhydrin). The resin beads should turn dark blue , indicating free amines are present (Deprotection successful).

Phase 3: Coupling (Arginine)

Note: Arginine coupling is performed with a "Double Coupling" strategy to ensure high yield despite the steric bulk of the Pbf group.

-

Reagent Prep: Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in minimal DMF.

-

Activation: Add DIC (3 equivalents) to the amino acid solution. Allow to activate for 2 minutes.

-

Reaction: Transfer the activated solution to the resin vessel.

-

Agitate for 60 minutes at room temperature.

-

Drain and wash with DMF (

mL). -

Repeat (Double Couple): Repeat steps 1–4 with fresh reagents to maximize conversion.

-

Final Wash: Wash with DMF (

mL) followed by DCM ( -

Validation: Perform a Kaiser Test. The beads should remain yellow/colorless , indicating no free amines remain (Coupling successful).

Phase 4: Fmoc Deprotection (Arginine N-terminus)

-

Repeat the deprotection steps from Phase 2 to remove the final Fmoc group from the Arginine.

-

Wash thoroughly with DMF, then DCM, then Methanol. Dry the resin under vacuum/nitrogen flow.

Phase 5: Cleavage & Global Deprotection

The Pbf group requires a high concentration of acid and time to remove completely.

-

Cocktail Preparation: Prepare Reagent B (modified):

-

TFA (Trifluoroacetic acid): 95%

-

TIS (Triisopropylsilane): 2.5%[5]

-

H₂O (Water): 2.5%

-

Note: EDT (Ethanedithiol) is not required as there are no Cys/Met/Trp residues, making this a low-odor protocol [3].

-

-

Reaction: Add the cocktail to the dry resin (10 mL per gram of resin).

-

Time: Agitate for 2.5 to 3 hours at room temperature.

-

Warning: Do not shorten this step. Incomplete Pbf removal is the #1 cause of impurity in Arg synthesis.

-

-

Collection: Filter the resin and collect the filtrate (containing the peptide) into a round-bottom flask. Wash resin with 1 mL TFA and combine.

Phase 6: Precipitation & Isolation

-

Concentrate the TFA solution to roughly 20% of its volume using a nitrogen stream or rotary evaporator (do not dry completely).

-

Add ice-cold Diethyl Ether (10-fold excess) dropwise. The peptide will precipitate as a white solid.

-

Centrifuge (3000 rpm, 5 min) and decant the ether.

-

Resuspend the pellet in cold ether, centrifuge, and decant (Repeat 2x) to remove TFA and scavenger traces.

-

Dissolve the pellet in Water/Acetonitrile (50:50) and lyophilize.

Quality Control & Analysis

Expected Data

-

Molecular Formula:

-

Molecular Weight: 321.38 g/mol

-

Monoisotopic Mass: 321.18 Da[7]

QC Protocol

-

HPLC: Run a gradient of 5% to 60% Acetonitrile (with 0.1% TFA) over 20 minutes on a C18 column. Arg-Phe is relatively polar and will elute early.

-

Mass Spectrometry (ESI-MS): Look for the

peak at 322.2 Da .-

Impurity Marker: A peak at +252 Da indicates an incomplete removal of the Pbf group (Mass 322 + 252 = 574 Da). If seen, extend cleavage time in future runs.

-

Reaction Pathway Visualization

Figure 2: Chemical transformation pathway from resin-bound amino acid to free dipeptide.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

-

Biotage Application Note. (2023). "How long should I let my cleavage reaction stir?" Biotage Blog.

-

Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. biomatik.com [biomatik.com]

- 7. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Engineering Arg-Phe Based Peptide Nanotubes

Abstract

This guide details the engineering, synthesis, and characterization of peptide nanotubes based on the Arginine-Phenylalanine (Arg-Phe) structural motif.[1] While the diphenylalanine (FF) dipeptide is the canonical building block for peptide nanotubes, the incorporation of Arginine (Arg) is critical for biomedical applications.[1] It confers solubility, positive surface charge for cellular uptake (TAT-like activity), and antibiofilm properties.[1] This note focuses on the Arg-Phe-Phe (RFF) tripeptide and FF/RFF co-assembly systems, which offer the structural rigidity of FF nanotubes with the functional versatility of arginine.[1]

Molecular Design Principles

The Physics of Assembly

To design stable Arg-Phe based nanotubes, one must balance the hydrophobic drive to assemble against the electrostatic repulsion of the arginine headgroups.

-

The Driver (Phe-Phe): The diphenylalanine (FF) core drives self-assembly via

T-shaped stacking of aromatic rings and hydrogen bonding along the peptide backbone.[1] This forms the rigid channel structure of the nanotube. -

The Modulator (Arg): Arginine introduces a guanidinium group (

).[1] At physiological pH, it is positively charged.[1]-

Challenge: High charge density leads to electrostatic repulsion, preventing tube formation and favoring soluble monomers or amorphous aggregates.[1]

-

Solution: We utilize Charge-Screening (high ionic strength) or Co-assembly (diluting RFF with neutral FF) to allow the hydrophobic forces to dominate and form tubes.[1]

-

Mechanism Visualization

The following diagram illustrates the transition from monomer to nanotube, highlighting the critical solvent-switch step.

Figure 1: Mechanism of R-FF self-assembly via the solvent-switch method.[1] HFIP ensures monomeric dispersion before water triggers hydrophobic collapse.[1]

Experimental Protocols

Protocol A: Solvent-Switching Assembly (Standard)

This method yields discrete, high-aspect-ratio nanotubes.[1] It relies on dissolving the peptide in a helix-breaking solvent (HFIP) and rapidly diluting it into a non-solvent (Water).[1]

Reagents:

-

Lyophilized R-F-F Tripeptide (Custom synthesis, >95% purity).

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1] Caution: Volatile and Corrosive.

-

Ultra-pure Water (18.2 MΩ[1]·cm).

Step-by-Step Workflow:

-

Stock Preparation (100 mg/mL):

-

Dilution (Triggering Assembly):

-

Prepare a microcentrifuge tube with 900

L of Ultra-pure water. -

Slowly inject 10-50

L of the HFIP stock into the water while vortexing gently. -

Target Concentration: Final peptide concentration should be 2–5 mg/mL.[1]

-

-

Aging:

-

Seal the tube to prevent HFIP evaporation (which changes solubility dynamics).[1]

-

Incubate at 25°C for 24 hours.

-

Observation: The solution may turn slightly opalescent, indicating the formation of large nanostructures.

-

-

Solvent Removal (Optional but Recommended for Biological Use):

-

Dialyze the solution against water (1 kDa MWCO) for 24 hours to remove residual HFIP.[1]

-

Protocol B: Co-Assembly (Surface Functionalization)

Pure R-FF can sometimes form fibrils rather than tubes due to charge repulsion.[1] Co-assembling with neutral FF creates nanotubes with a positive surface charge but higher structural stability.[1]

-

Prepare Stocks:

-

Mixing:

-

Mix Stock A and Stock B at a molar ratio of 9:1 (FF:RFF) .

-

-

Assembly:

-

Dilute the mixture into water as per Protocol A.

-

Result: The bulk of the nanotube is FF (structural), while RFF segregates to the surface, presenting Arginine moieties to the environment.[1]

-

Characterization & Validation

Trustworthiness in peptide nanotechnology requires verifying both morphology and secondary structure.[1]

| Technique | Purpose | Expected Result for Nanotubes |

| TEM / SEM | Morphology | Discrete tubes (not twisted fibrils), diameter 80–200 nm, lengths >1 |

| CD Spectroscopy | Secondary Structure | Positive peak ~195 nm, Negative peak ~218 nm (Beta-sheet rich).[1] |

| Thioflavin T (ThT) | Amyloid Assay | High fluorescence emission at 482 nm upon binding (validates ordered assembly).[1] |

| Zeta Potential | Surface Charge | +20 to +30 mV (confirms presence of Arginine on surface).[1] |

Critical Quality Control: CD Spectroscopy

Circular Dichroism (CD) is the "fingerprint" of your assembly.[1]

-

Protocol: Dilute assembled nanotubes to 0.1 mg/mL in water. Use a 1 mm pathlength quartz cuvette. Scan 190–260 nm.[1]

-

Validation: If you see a random coil signal (negative at 195 nm), the assembly failed (likely due to pH or concentration issues). You need a

-sheet signature.[1]

Functional Application: Drug Loading

Arg-Phe nanotubes are excellent candidates for drug delivery due to their hollow core and cationic surface (which binds to anionic cell membranes).[1]

Encapsulation Workflow

The following diagram outlines the process for encapsulating a hydrophobic drug (e.g., Doxorubicin) during the assembly phase.

Figure 2: "One-Pot" encapsulation strategy. The drug is trapped as the nanotubes crystallize around it.

Troubleshooting Loading Efficiency

-

Issue: Low encapsulation efficiency.[1]

-

Cause: Drug is too hydrophilic or sterically bulky.[1]

-

Fix: For hydrophilic drugs, do not use the HFIP method.[1] Instead, form nanotubes first, lyophilize them, and rehydrate them in a concentrated drug solution (Capillary filling).[1]

References

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes.[2][3][4] Science, 300(5619), 625-627.[1][2][4] Link[1]

-

Laverty, G., et al. (2018). Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection.[1] Acta Biomaterialia, 77, 137-147.[1] Link

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of the diphenylalanine nanotube: From self-assembly to application.[1] Journal of Peptide Science, 20(7), 495-502.[1] Link[1]

-

Yan, X., et al. (2010). Self-assembly of peptide-based colloids.[1] Chemical Society Reviews, 39(6), 1877-1890.[1] Link

Sources

Arginylphenylalanine solubility enhancement techniques

Application Note: Solubility Enhancement Strategies for Arginylphenylalanine (Arg-Phe)

Abstract

Arginylphenylalanine (Arg-Phe) acts as a critical dipeptide in pharmaceutical salt selection (e.g., insulin formulations), a bioactive analgesic metabolite, and a model for amphiphilic peptide behavior.[1] While the arginine residue confers basicity and hydrophilicity, the phenylalanine residue introduces significant hydrophobicity and π-π stacking potential, leading to concentration-dependent aggregation or precipitation in neutral-to-basic aqueous environments. This guide details three validated protocols to enhance Arg-Phe solubility: pH-Dependent Ionization Control , Supramolecular Complexation (Cyclodextrins) , and Hydrotropic Cosolvent Systems .[1]

Introduction & Mechanistic Analysis

The solubility of Arg-Phe is governed by a "tug-of-war" between the guanidinium group of Arginine (solubility promoter) and the benzyl side chain of Phenylalanine (aggregation promoter).

-

The Challenge: At physiological pH (7.4), Arg-Phe carries a net positive charge (+1), theoretically aiding solubility.[1] However, at high concentrations (>50 mM) required for stock solutions or therapeutic dosing, the hydrophobic effect of the phenylalanine ring can drive self-assembly into insoluble aggregates, particularly if high ionic strength screens the electrostatic repulsion.

-

The Solution: Strategies must either (A) maximize charge repulsion, (B) shield the hydrophobic phenylalanine moiety, or (C) disrupt solvent structure to favor solvation.[1]

Mechanistic Diagram: Solubility Equilibrium

Figure 1: Interplay of pH, hydrophobic stacking, and complexation agents on Arg-Phe solubility states.[1]

Protocol A: pH Modulation & Counter-Ion Selection

Principle: The isoelectric point (pI) of Arg-Phe is estimated to be basic (~9.5–10.5) due to the high pKa of the arginine side chain (~12.5) and the N-terminus (~9.0). Solubility is lowest near the pI. This protocol targets the pH 3.0–5.0 window to ensure a net charge of +1 to +2, maximizing electrostatic repulsion.[1]

Reagents:

-

0.1 M Acetic Acid (Buffer A)

-

0.1 M Hydrochloric Acid (Titrant)

-

Arg-Phe Lyophilized Powder

Step-by-Step Methodology:

-

Calculation: Determine target concentration (e.g., 100 mM). Calculate mass of Arg-Phe (MW ≈ 321.37 g/mol ).[2]

-

Solvent Preparation: Prepare 50 mM Acetate Buffer adjusted to pH 4.0.

-

Why Acetate? Acetate ions act as "soft" counter-ions compared to sulfates (which can induce salting-out/precipitation of guanidinium groups) [1].

-

-

Dissolution:

-

Add 80% of the calculated buffer volume to the vessel.

-

Slowly add Arg-Phe powder with constant magnetic stirring (300 RPM).

-

-

pH Monitoring:

-

The addition of Arg-Phe will raise the pH (due to the basic Arg group).

-

Critical Step: Actively titrate with 1 M HCl or Glacial Acetic Acid to maintain pH < 5.0 during addition. Do not allow pH to drift above 7.0.

-

-

Clarification: If haze persists, sonicate for 30 seconds at 40 kHz.

-

QC Check: Measure Absorbance at 257 nm (Phenylalanine peak). Compare against a standard curve to verify concentration.

Protocol B: Supramolecular Complexation (β-Cyclodextrin)

Principle: Phenylalanine is a known "guest" molecule for Beta-Cyclodextrin (β-CD).[3][4] The hydrophobic cavity of β-CD encapsulates the phenyl ring of Arg-Phe, shielding it from solvent and preventing π-π stacking aggregation, while the hydrophilic exterior of β-CD ensures water solubility [2, 3].

Reagents:

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) – Preferred over native β-CD for higher solubility.

-

Phosphate Buffered Saline (PBS), pH 7.4[1]

Step-by-Step Methodology:

-

Molar Ratio Setup: Aim for a 1:1.2 molar ratio of Arg-Phe to HP-β-CD. The slight excess ensures complete sequestration of the hydrophobic moiety.

-

Vehicle Preparation: Dissolve HP-β-CD in PBS (pH 7.4) to create a 20% (w/v) stock solution. Ensure solution is crystal clear.

-

Peptide Addition: Add Arg-Phe powder to the HP-β-CD solution.

-

Equilibration (The "Shake-Flask" Method):

-

Incubate the mixture at 25°C with orbital shaking (200 RPM) for 4 hours.

-

Note: Complexation is not instantaneous; equilibrium is required for the phenyl ring to enter the torus.

-

-

Filtration: Filter through a 0.22 µm PVDF membrane to remove uncomplexed/aggregated peptide.

-

Validation:

-

Self-Validating Step: A shift in the UV spectrum or a change in retention time on HPLC (C18 column) confirms complex formation compared to free Arg-Phe.

-

Protocol C: Hydrotropic Cosolvent Screening

Principle: When pH adjustment is not possible (e.g., fixed physiological assay conditions), hydrotropes or water-miscible organic solvents disrupt the water structure around the hydrophobic Phe residue.[1]

Reagents:

-

DMSO (Dimethyl sulfoxide) – Grade: Cell Culture/HPLC

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Stock Preparation: Dissolve Arg-Phe in 100% DMSO to a concentration 10x higher than the final target.

-

Solubility Limit: Arg-Phe is highly soluble in DMSO (>200 mg/mL).

-

-

Sequential Dilution (The "Crash" Test):

-

Place the aqueous buffer (e.g., PBS) in a beaker with rapid stirring.[1]

-

Dropwise Addition: Add the DMSO-Peptide stock dropwise to the vortex of the aqueous buffer.

-

Constraint: Keep final DMSO concentration < 5% (v/v) to avoid biological toxicity or protein denaturation in downstream applications.

-

-

Visual Inspection: Observe for "Schlieren" lines or immediate turbidity. If turbidity occurs, the concentration exceeds the solubility limit in 5% DMSO.[1]

Comparative Data: Solubility Limits (Estimated)

| Solvent System | pH Condition | Est. Max Solubility | Stability |

| Water (Control) | pH 7.0 | ~10-20 mM | Low (Aggregates over time) |

| Acetate Buffer | pH 4.5 | >100 mM | High (Charge stabilized) |

| PBS + 20% HP-β-CD | pH 7.4 | ~50-80 mM | Very High (Steric stabilization) |

| 5% DMSO/Water | pH 7.4 | ~30-40 mM | Moderate |

Troubleshooting & Quality Control

-

Issue: Gelation.

-

Cause: High concentration Arg-Phe can form hydrogels via fibril formation.

-

Fix: Increase ionic strength slightly (add 50 mM NaCl) to screen interactions, or switch to Protocol B (Cyclodextrin).

-

-

Issue: "Salting Out".

-

Cause: Using Sulfate or Phosphate ions at high concentrations with the Guanidinium group.

-

Fix: Switch to Chloride or Acetate salts.

-

References

-

Maity, H. (2009).[1] Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20).[5][6] Current Pharmaceutical Biotechnology, 10(7), 609-625.[1] Link

-

Kerdpol, K., et al. (2002).[1] An Inclusion Complex of β-Cyclodextrin-L-Phenylalanine: 1H NMR and Molecular Docking Studies. ScienceAsia, 28, 263-268.[1] Link

-

Creative Peptides. (2023). Guidelines for Peptide Dissolving and Solubility Enhancement. Link

-

Held, C., et al. (2021).[1] Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23, 10852-10863.[1][7] Link

Sources

- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 2. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scienceasia.org [scienceasia.org]

- 4. dro.deakin.edu.au [dro.deakin.edu.au]

- 5. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Note: A Robust HPLC Method for the Quantification of the Dipeptide Arg-Phe

Introduction

The dipeptide Arginyl-Phenylalanine (Arg-Phe) is a significant molecule in various fields of biochemical and pharmaceutical research. Its unique composition, combining a highly basic amino acid (Arginine) with an aromatic one (Phenylalanine), presents interesting possibilities for peptide-based drug design and physiological studies. Accurate and reliable quantification of Arg-Phe is paramount for in-vitro and in-vivo characterization, stability studies, and quality control of peptide-based therapeutics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity.[1] This application note provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the detection and quantification of Arg-Phe.

The inherent challenge in analyzing a small, polar dipeptide like Arg-Phe lies in achieving adequate retention on a hydrophobic stationary phase while maintaining good peak shape. This guide will detail a systematic approach to method development, from the initial selection of chromatographic conditions to full method validation according to the International Council for Harmonisation (ICH) guidelines.[2]

Physicochemical Properties of Arg-Phe

A thorough understanding of the analyte's properties is the foundation of successful HPLC method development.

-

Arginine (Arg): A highly basic amino acid with a guanidinium side chain (pKa ≈ 12.5). This imparts a positive charge at acidic and neutral pH, leading to its hydrophilic nature.[3]

-

Phenylalanine (Phe): An aromatic amino acid with a hydrophobic benzyl side chain. This residue provides a chromophore for UV detection.[4] The aromatic ring allows for π-π interactions with certain stationary phases.[5]

-

Arg-Phe Dipeptide: The combination of a strongly basic and a hydrophobic residue results in an amphipathic molecule. The overall charge and hydrophobicity will be highly dependent on the mobile phase pH.[6] The presence of the Phenylalanine residue allows for UV detection in the 250-290 nm range, in addition to the general peptide bond absorbance at lower wavelengths (210-220 nm).[7][8]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.[9] Reversed-phase HPLC is the most common and powerful technique for peptide analysis.[10][11]

Caption: Workflow for HPLC method development for Arg-Phe analysis.

Column Selection

For peptide separations, C18 (octadecylsilane) columns are the most common starting point due to their hydrophobicity, which allows for the retention of a wide range of peptides.[5]

-

Stationary Phase: A C18 bonded silica phase is recommended.

-

Particle Size: 3 to 5 µm particles provide a good balance between efficiency and backpressure.

-

Pore Size: A pore size of 100 to 150 Å is suitable for small peptides like Arg-Phe, ensuring access to the stationary phase surface.

-

Column Dimensions: A 4.6 x 150 mm column is a standard dimension for analytical HPLC.

Mobile Phase Selection

The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation.[12]

-

Aqueous Phase (Mobile Phase A): Deionized water with an acidic modifier.

-

Organic Phase (Mobile Phase B): Acetonitrile (ACN) is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.

-

Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a widely used ion-pairing agent in peptide RP-HPLC.[13][14] TFA serves two primary purposes:

-

pH Control: It maintains a low pH (around 2), which protonates the carboxylic acid groups of the peptide and any free silanols on the silica backbone, reducing secondary interactions and improving peak shape.

-

Ion Pairing: TFA forms an ion pair with the positively charged arginine residue, increasing the overall hydrophobicity of the dipeptide and enhancing its retention on the C18 stationary phase.[15]

-

Detection Wavelength

The choice of detection wavelength is crucial for achieving optimal sensitivity.

-

Low UV (210-220 nm): The peptide bond exhibits strong absorbance in this region, providing a universal detection wavelength for peptides.[7]

-

Aromatic Absorbance (250-290 nm): The phenylalanine residue has a characteristic absorbance maximum around 257 nm.[4][16] Monitoring at this wavelength can offer greater selectivity if interfering compounds do not contain aromatic residues. A diode array detector (DAD) is beneficial for acquiring the full UV spectrum and confirming peak identity.[5]

Experimental Protocol

Materials and Reagents

-

Arg-Phe dipeptide standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), (HPLC grade)

-

Water (deionized, 18.2 MΩ·cm)

Instrumentation

-

HPLC system with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV-Vis detector.

-

Analytical balance

-

pH meter

Preparation of Solutions

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of deionized water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of acetonitrile. Mix thoroughly and degas.

-

Sample Diluent: Mobile Phase A.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Arg-Phe standard and dissolve it in 10.0 mL of sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm, 120 Å |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-12 min: 5-30% B; 12-13 min: 30-95% B; 13-15 min: 95% B; 15-16 min: 95-5% B; 16-20 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 214 nm and 257 nm |

Rationale for the Gradient Program: A shallow gradient is often necessary for good resolution of peptides.[12] The initial isocratic hold at low organic strength allows for the focusing of the analyte at the head of the column. The linear gradient from 5% to 30% B is the primary separation step. The subsequent rapid increase to 95% B is to wash out any strongly retained components, followed by re-equilibration at the initial conditions.

Method Validation

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose.[17] The validation should be performed according to the ICH Q2(R1) guidelines.[18][19]

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

-

Peak Purity Analysis: Using a DAD to check the peak purity of the Arg-Phe peak.

-

Forced Degradation Studies: Subjecting the Arg-Phe sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the main peak is well-resolved from any degradants.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Procedure: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[5]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

-

Procedure: Spike a blank matrix with known concentrations of Arg-Phe at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[5]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

-

Procedure: Introduce small variations in the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., ± 2% organic content)

-

-

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC method for the analysis of the dipeptide Arg-Phe. By following the outlined steps, researchers, scientists, and drug development professionals can establish a reliable and robust method for the accurate quantification of Arg-Phe in various sample matrices. The principles and strategies discussed herein can also be adapted for the analysis of other small peptides.

References

- YMC America. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.

- Mant CT, et al. HPLC Analysis and Purification of Peptides. Methods Mol Biol. 2007;386:3-57.

- Biovera. HPLC Analysis Methods for Peptide Characterization. 2024.

- Wang L. Peptide analysis using reverse phase liquid chromatography. Separation Science.

- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.

- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024.

- LCGC International. The Basics of HPLC Peptide Analysis. 2019.

- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.

- ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Interchim. Peptides purification development in Reverse Phase.

- SIELC Technologies. UV-Vis Spectrum of Phenylalanine.

- ResearchGate. (A) Simulated UV Absorption Spectra of a model peptide containing...

- Biotage. How to choose an ion pairing agent to improve your peptide purification. 2023.

- European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- MDPI. Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study. 2020.

- Sigma-Aldrich. Amino Acids Reference Chart.

- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022.

- PubMed. Reversed-phase isolation of peptides. 2003.

- Pharmaguideline. Steps for HPLC Method Validation. 2024.

- PubMed Central. The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability. 2023.

- Waters. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.

Sources

- 1. hplc.eu [hplc.eu]

- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 3. Amino Acids Reference Chart [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. biovera.com.au [biovera.com.au]

- 6. The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ymcamerica.com [ymcamerica.com]

- 10. Peptides purification development in Reverse Phase [blog.interchim.com]

- 11. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 13. sepscience.com [sepscience.com]

- 14. waters.com [waters.com]

- 15. biotage.com [biotage.com]

- 16. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Enzymatic Synthesis of Arginine-Phenylalanine Dipeptides: A Practical Guide to Biocatalysis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of the arginine-phenylalanine (Arg-Phe) dipeptide, a molecule of interest for its potential physiological activities, including vasodilation.[1][2] We move beyond traditional, often harsh, chemical synthesis methods to explore a chemoenzymatic approach that leverages the stereoselectivity and mild reaction conditions of protease catalysis.[3][4] By employing proteases such as thermolysin or papain, we can drive the equilibrium of the enzymatic reaction toward synthesis rather than hydrolysis. This guide details the underlying principles, provides step-by-step protocols for synthesis and characterization, and offers insights into process optimization and troubleshooting. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in drug discovery and peptide chemistry.

Introduction: The Case for Enzymatic Synthesis

Dipeptides are fundamental building blocks in numerous biological processes and serve as valuable lead compounds in pharmaceutical development. The Arg-Phe dipeptide, specifically, has been noted for its potential vasorelaxant properties, making it a target of interest for cardiovascular research.[1][2]

Traditionally, peptide synthesis has been the domain of chemical methods like Solid-Phase Peptide Synthesis (SPPS).[5][6] While powerful, these techniques often require complex protection-deprotection steps, utilize harsh chemical reagents, and can generate significant waste.[3] Enzymatic peptide synthesis presents a compelling "green chemistry" alternative. Proteases, enzymes that naturally hydrolyze peptide bonds, can be ingeniously repurposed to form these bonds under specific, controlled conditions.[7]

The primary advantages of this biocatalytic approach include:

-

Stereospecificity: Enzymes act exclusively on L- or D-amino acids, eliminating the risk of racemization and ensuring a stereochemically pure product.

-

Mild Reaction Conditions: Reactions are typically conducted in aqueous buffer systems at or near neutral pH and moderate temperatures, preserving sensitive functional groups.[4]

-

Reduced Side Reactions: The high specificity of enzymes minimizes the need for extensive side-chain protection, simplifying the overall process.[8]

-

Environmental Sustainability: The use of biodegradable catalysts (enzymes) and the reduction in hazardous solvents align with green chemistry principles.[4]

The central challenge in enzymatic synthesis is overcoming the natural hydrolytic tendency of proteases.[9] This guide will demonstrate how to shift the thermodynamic equilibrium toward peptide bond formation through strategic selection of substrates, reaction media, and process parameters.

Principle of the Method: Kinetically Controlled Synthesis

The enzymatic formation of a peptide bond can be described by the mechanism shown below. The process involves two key steps: (1) the formation of a covalent acyl-enzyme intermediate from the acyl donor (the N-protected arginine), and (2) the aminolysis of this intermediate by the nucleophile (the phenylalanine ester), which releases the dipeptide product.

In a kinetically controlled synthesis , the acyl donor is an activated ester (e.g., an amino acid ester or amide). The rate of peptide bond formation (aminolysis) must be significantly faster than the rate of hydrolysis of the acyl-enzyme intermediate. This is achieved by:

-

Using Protected Substrates: The N-terminus of the acyl donor (Arginine) is protected with a group like Carbobenzoxy (Z) to prevent self-polymerization. The C-terminus of the nucleophile (Phenylalanine) is esterified (e.g., methyl ester, -OMe) to increase its nucleophilicity and prevent it from acting as an acyl donor.

-

High Nucleophile Concentration: A high concentration of the amine component (Phe-OMe) favors the aminolysis reaction over hydrolysis.

-

Controlling Water Content: While the reaction occurs in an aqueous buffer, the addition of water-miscible organic solvents can reduce the water activity, thereby disfavoring hydrolysis.[3]

-

Optimizing pH: The pH is maintained in a range (typically 7-9) that ensures the enzyme is active and the amino group of the nucleophile is deprotonated and thus, reactive.[10]

Experimental Workflow Overview

The overall process, from initial setup to final analysis, follows a logical sequence. This workflow ensures that all components are prepared correctly, the reaction is monitored effectively, and the final product is validated.

Materials and Equipment

Reagents

-

N-α-Carbobenzoxy-L-arginine (Z-Arg)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Thermolysin (from Bacillus thermoproteolyticus rokko, EC 3.4.24.27) or Papain (from Carica papaya, EC 3.4.22.2)

-

Tris(hydroxymethyl)aminomethane (Tris base)

-

Hydrochloric acid (HCl), 1 M

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Calcium Chloride (CaCl₂) (for Thermolysin stabilization)

Equipment

-

Analytical balance

-

pH meter

-

Thermostatic orbital shaker

-

Vortex mixer

-

Microcentrifuge

-

HPLC system with UV detector (e.g., C18 column)[11]

-

LC-MS system for mass verification[12]

-

Syringe filters (0.22 µm)

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions

Causality Note: All solutions should be prepared fresh. The stability of amino acid derivatives in solution can be limited. The buffer pH is critical for enzyme activity and substrate ionization state.

-

Reaction Buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

-

Dissolve 1.21 g of Tris base in 80 mL of ultrapure water.

-

Add 0.147 g of CaCl₂ and stir until dissolved.

-

Adjust the pH to 8.0 using 1 M HCl.

-

Bring the final volume to 100 mL with ultrapure water.

-

-

Z-Arg Stock Solution (100 mM):

-